2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Overview
Description
2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties .
Mechanism of Action
Target of Action
The primary target of 2-[(5-Mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide (MTAA) is chalcopyrite , a copper iron sulfide mineral . MTAA acts as a depressant for chalcopyrite, enabling the selective flotation separation of molybdenite from chalcopyrite .
Mode of Action
MTAA interacts with its target through a chemical reaction . In aqueous solution, MTAA primarily exists in the form of thiol and reacts with copper ions . The interaction between MTAA and copper ions leads to the formation of a quaternary chelate structure via the sulfur (S) and nitrogen (N) atoms . This reaction is more likely to occur with copper ions than with iron ions .
Biochemical Pathways
The biochemical pathway involved in the action of MTAA is the flotation process of minerals. In this process, the recovery of chalcopyrite reduces significantly when MTAA is added . This indicates that MTAA affects the flotation pathway, leading to the selective separation of molybdenite from chalcopyrite .
Pharmacokinetics
Its stability in aqueous solution suggests it may have good bioavailability .
Result of Action
The result of MTAA’s action is the selective depression of chalcopyrite in the flotation process . This leads to the effective separation of molybdenite from chalcopyrite .
Action Environment
The action of MTAA is influenced by the pH of the environment . The recovery of chalcopyrite reduces from 90% to 5% in the pH range of 5 to 10 when MTAA is added . This suggests that the efficacy of MTAA is highly dependent on the pH of the environment .
Biochemical Analysis
Biochemical Properties
2-[(5-Mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their structure and function . Additionally, the thiadiazole ring can interact with various enzymes, inhibiting or activating their activity. For example, 2-[(5-Mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide has been shown to inhibit certain protein kinases, which are critical regulators of cell signaling pathways .
Cellular Effects
The effects of 2-[(5-Mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, 2-[(5-Mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide can alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell survival and growth .
Molecular Mechanism
At the molecular level, 2-[(5-Mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide exerts its effects through several mechanisms. The compound can bind to active sites of enzymes, either inhibiting or activating their function. For example, it can inhibit the activity of certain protein kinases by binding to their ATP-binding sites . Additionally, the thiol group of 2-[(5-Mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide can form covalent bonds with cysteine residues in proteins, leading to changes in protein structure and function . These interactions can result in alterations in gene expression and cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(5-Mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-[(5-Mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular signaling pathways and gene expression, potentially leading to altered cell function and behavior .
Dosage Effects in Animal Models
The effects of 2-[(5-Mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
2-[(5-Mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates can interact with cellular macromolecules, potentially causing oxidative stress and cellular damage . Additionally, 2-[(5-Mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-[(5-Mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Additionally, its lipophilic nature allows it to accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 2-[(5-Mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and cellular energy metabolism . The specific localization of 2-[(5-Mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide can determine its effects on cellular processes and overall cell function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with chloroacetyl chloride. The reaction is carried out in a solvent such as dimethylformamide (DMF) at room temperature. The mixture is stirred for several hours to ensure complete reaction .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include disulfides from oxidation reactions and various substituted thiadiazole derivatives from nucleophilic substitution reactions .
Scientific Research Applications
2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-mercapto-1,3,4-thiadiazole: A precursor in the synthesis of 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide.
5-Acetamido-1,3,4-thiadiazole-2-sulfonamide: Another thiadiazole derivative with similar biological activities
Uniqueness
This compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with multiple molecular targets. This versatility makes it a valuable compound in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS3/c5-2(8)1-10-4-7-6-3(9)11-4/h1H2,(H2,5,8)(H,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKBWIMMSJNHKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)SC1=NNC(=S)S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406683 | |
Record name | 2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61607-12-3 | |
Record name | 2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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